molecular formula C21H23N5O2 B11130912 3-[3-(4-benzylpiperazino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-[3-(4-benzylpiperazino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11130912
M. Wt: 377.4 g/mol
InChI Key: JTQILLBXVKPAIV-UHFFFAOYSA-N
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Description

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridotriazine core, and a benzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to its combination of a pyridotriazine core with a piperazine ring and a benzyl group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C21H23N5O2/c27-20(10-9-18-21(28)26-11-5-4-8-19(26)23-22-18)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-8,11H,9-10,12-16H2

InChI Key

JTQILLBXVKPAIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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